Methyl 3-Bromopicolinate
Overview
Description
Methyl 3-Bromopicolinate is a chemical compound with the molecular formula C7H6BrNO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Methyl 3-Bromopicolinate involves the reaction of 3-Bromopicolinic acid with boron trifluoride in methanol. The solution is then cooled and the methanol is evaporated. The residue is dissolved in chloroform and the chloroform extracts are washed with 5% aqueous sodium bicarbonate solution and water. The organic solution is then dried and evaporated. The residue is recrystallized from cyclohexane to give Methyl 3-Bromopicolinate.Molecular Structure Analysis
The molecular structure of Methyl 3-Bromopicolinate consists of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Methyl 3-Bromopicolinate have been described in the Synthesis Analysis section above.Scientific Research Applications
Synthesis of Polar Polyethylenes
Methyl 3-Bromopicolinate: is used in the synthesis of polar polyethylenes through the copolymerization of ethylene with polar monomers . This process is significant due to its simplicity and the ability to control the product’s microstructure. The compound serves as a precursor in the development of low-cost nickel catalysts, which are crucial for producing functional polyolefins at high temperatures.
Development of High-Temperature Copolymerization Catalysts
The compound plays a role in the advancement of high-temperature copolymerization catalysts suitable for industrial production . Researchers aim to optimize these catalyst systems through rational design, introduction of additives, and heterogenization of single-site catalysts. The goal is to produce catalysts capable of synthesizing polar polyethylenes that resemble commercial products closely.
Coordination Polymerization
In coordination polymerization, Methyl 3-Bromopicolinate is involved as a ligand for nickel catalysts . These catalysts are essential for the polymerization of ethylene with various polar monomers, leading to the creation of polymers with specific properties, such as different melting points and monomer incorporation ratios.
Modulation of Catalytic Activity
The compound is integral to the modulation of catalytic activity in the production of polymers . By altering the structure of the nickel catalysts, scientists can control the molecular weight, distribution, and other characteristics of the resulting polymers, tailoring them for specific industrial applications.
Research in Polymer Chemistry
Methyl 3-Bromopicolinate: is a subject of ongoing research in the field of polymer chemistry . Its role in the synthesis of various polymers and the development of new catalytic systems is a topic of significant interest, with potential implications for the production of advanced materials.
Functional Polyethylene Production
Lastly, the compound is used in the production of functional polyethylenes, which are polymers with added functionalities that provide enhanced properties . These materials are increasingly important in various industries, including packaging, automotive, and medical devices.
Safety and Hazards
Mechanism of Action
Methyl 3-Bromopicolinate, also known as Methyl 3-bromo-2-pyridinecarboxylate or MFCD12025946, is a chemical compound with the molecular formula C7H6BrNO2 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of Methyl 3-Bromopicolinate .
properties
IUPAC Name |
methyl 3-bromopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTYLUGZSCVBTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510922 | |
Record name | Methyl 3-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromopyridine-2-carboxylate | |
CAS RN |
53636-56-9 | |
Record name | Methyl 3-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-bromo-2-pyridinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.